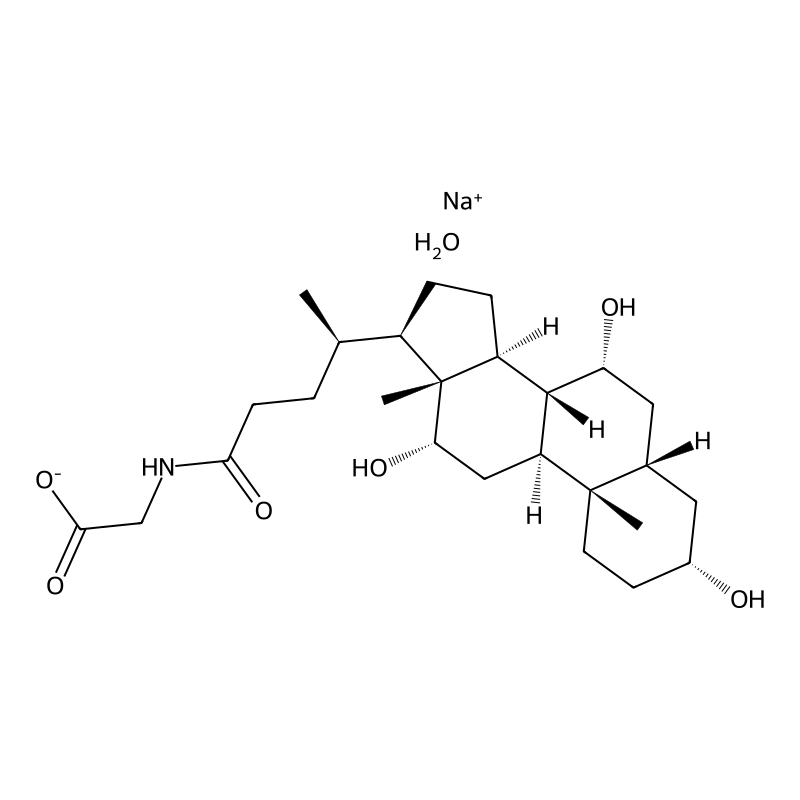

Sodium glycocholate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Glycocholic acid sodium salt hydrate is a bile acid glycine conjugate.

Sodium glycocholate hydrate is a bile salt derived from glycocholic acid, characterized by its molecular formula and a molecular weight of approximately 487.6 g/mol. It is a white to off-white solid that is soluble in water, and it is commonly used in various biochemical applications due to its surfactant properties. Sodium glycocholate hydrate plays a crucial role in emulsifying fats and facilitating the absorption of lipids in the gastrointestinal tract, acting as a detergent that aids in the digestion process .

Bile Acid Analysis:

- Measurement of Total Bile Acids: Sodium glycocholate hydrate is employed in the determination of total bile acids in serum samples. Both fluorimetric and enzymatic methods utilize this compound, making it a valuable tool for researchers studying liver function and bile acid metabolism [].

Detergent Properties:

- Membrane Disruption and Cell Lysis: Sodium glycocholate hydrate acts as an ionic detergent, capable of disrupting cell membranes and lysing cells. This property makes it useful in various applications, including protein extraction and cell viability assays [, ].

- Micelle Formation and Solubilization: The amphiphilic nature of sodium glycocholate hydrate allows it to form micelles, which are spherical structures that can solubilize hydrophobic molecules. This characteristic has been studied in the context of solubilizing drugs and other poorly water-soluble compounds [, ].

Drug Delivery Systems:

- Hydrolysis: In aqueous solutions, it can hydrolyze to form glycocholic acid and sodium ions.

- Complexation: It can form complexes with various drugs and polymers, enhancing their solubility and bioavailability. This property is particularly useful in drug formulation .

- Micelle Formation: In solution, it can aggregate to form micelles, which are essential for the emulsification of dietary fats .

Sodium glycocholate hydrate exhibits several biological activities:

- Cholagogue Activity: It stimulates the secretion of bile from the liver, promoting digestion and absorption of fats.

- Detergent Properties: It acts as a biological detergent, disrupting lipid membranes, which can be useful in cell lysis during laboratory procedures .

- Antimicrobial Effects: At certain concentrations, it has been shown to exhibit antimicrobial properties against specific pathogens .

Sodium glycocholate hydrate can be synthesized through various methods:

- Chemical Synthesis:

- Glycocholic acid is reacted with sodium hydroxide or sodium bicarbonate to yield sodium glycocholate.

- Extraction:

- It can also be extracted from bile or synthesized via enzymatic pathways involving bile acids.

- Purification:

Sodium glycocholate hydrate has diverse applications:

- Pharmaceuticals: Used as an excipient in drug formulations to enhance solubility and stability.

- Biotechnology: Employed in cell lysis protocols for protein extraction and purification.

- Food Industry: Acts as an emulsifier and stabilizer in food products.

- Research: Utilized in biochemical assays and studies involving membrane proteins .

Interaction studies involving sodium glycocholate hydrate have revealed its ability to enhance the solubility of poorly soluble drugs by forming micelles. It has been shown to interact with various polymers and lipids, facilitating drug delivery systems. Furthermore, studies indicate that it can modulate the pharmacokinetics of certain medications by altering their absorption profiles .

Sodium glycocholate hydrate shares similarities with other bile salts but is unique due to its specific structure and properties. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Glycocholic Acid | C24H43NO6 | Precursor to sodium glycocholate; less soluble. |

| Sodium Deoxycholate | C24H39NaO4 | More potent detergent properties; higher toxicity. |

| Sodium Taurocholate | C26H46NNaO7S | Contains a sulfonate group; different solubility profile. |

| Sodium Chenodeoxycholate | C24H39NaO5 | Exhibits different biological activities; used in cholesterol metabolism studies. |

Sodium glycocholate hydrate is particularly noted for its mildness compared to other bile salts, making it suitable for sensitive applications such as cell culture and drug formulation .

Sodium glycocholate hydrate presents as a white to off-white crystalline powder [1] [2] [3] [4]. The compound exhibits a white to cream coloration depending on the specific batch and purity level [2] [5]. Multiple commercial sources consistently describe the material as appearing in powder form, ranging from fine powder to crystalline powder [1] [3] [6] [7]. The substance is characterized as odorless according to safety data sheets [8], though comprehensive organoleptic properties including taste characteristics are not extensively documented in the available literature.

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white powder/crystalline powder | Multiple commercial sources |

| Color | White to cream/white to almost white | Thermo Fisher, TCI, Carl Roth |

| Form | Powder/crystalline powder | Multiple commercial sources |

| Odor | Odorless | Safety data sheets |

| Taste | Not reported | Not available |

Solubility Profile

Aqueous Solubility Parameters

Sodium glycocholate hydrate demonstrates good aqueous solubility with documented values of 48 grams per liter at 20°C [9] [10]. When dissolved in water at a concentration of 5 percent by weight, the compound forms a clear, colorless to faint yellow solution [11]. The pH characteristics of aqueous solutions vary with concentration: 1 percent aqueous solutions exhibit pH values between 6.0 and 8.0 [11], while 50 grams per liter solutions show pH values in the range of 5 to 7 [12].

The compound forms true solutions in water initially, though historical studies indicate that bile salt solutions may develop opalescence over time due to colloidal aggregation phenomena [13]. The formation of micellar structures occurs at concentrations above the critical micelle concentration of 13 millimolar at 20-25°C [14].

Solubility in Organic Solvents

Sodium glycocholate hydrate exhibits limited solubility in organic solvents. In ethanol, the compound shows variable solubility with reports ranging from soluble to slightly soluble depending on the specific conditions and purity of the material [15] [16]. Methanol provides slightly soluble conditions for the compound [15] [17].

Dimethyl sulfoxide serves as a solvent for the compound, though with limited solubility that is suitable for formulation work where the compound is first dissolved in dimethyl sulfoxide before dilution with aqueous buffers [18]. The compound demonstrates poor solubility in non-polar organic solvents, which is consistent with its ionic nature and hydrophilic characteristics.

| Solvent | Solubility | Comments |

|---|---|---|

| Water | 48 g/L at 20°C | Clear, colorless to faint yellow solution (5% in water) |

| Ethanol | Soluble/Slightly soluble | Variable reports from different sources |

| Methanol | Slightly soluble | Limited solubility reported |

| DMSO | Slightly soluble | Limited solubility for formulation work |

| Acetone | Not reported | Data not available |

| Chloroform | Not reported | Data not available |

Thermal Properties

Melting and Boiling Points

Sodium glycocholate hydrate exhibits a melting point range of 210-215°C with sublimation [2] [14] [4] [19] [20]. This temperature range is consistently reported across multiple commercial sources and represents the point at which the compound undergoes thermal decomposition rather than true melting. The CAS Common Chemistry database reports a slightly higher melting point range of 230-240°C [19], though the majority of sources converge on the 210-215°C range.

The boiling point is calculated to be 692°C at 760 mmHg [21] [22], though this represents a theoretical value as the compound undergoes decomposition well before reaching this temperature. The flash point has been calculated at 372.3°C [21] [22], indicating the compound's thermal stability characteristics.

Thermal Stability Analysis

Sodium glycocholate hydrate is classified as heat sensitive and storage recommendations specifically advise avoiding excess heat [6] [12]. The compound begins to undergo thermal decomposition at approximately 260°C [23], with thermogravimetric analysis studies indicating complex decomposition pathways.

Thermogravimetric analysis of related sodium bile salts reveals that decomposition typically occurs in multiple stages [24]. The first stage involves loss of water of crystallization at lower temperatures, followed by rapid decomposition beginning around 300°C [24]. The decomposition process produces hazardous combustion products including carbon oxides, nitrogen oxides, and sodium oxides [10].

| Property | Value | Notes |

|---|---|---|

| Melting Point | 210-215°C (sublimation) | Consistent across multiple sources |

| Decomposition Temperature | 260°C (decomposition) | Reported for anhydrous form |

| Thermal Stability | Heat sensitive - avoid excess heat | Storage recommendation: avoid heating |

| Boiling Point | 692°C at 760 mmHg (calculated) | Theoretical/calculated value |

pKa and Acid-Base Properties

Sodium glycocholate hydrate possesses weak acid characteristics due to the presence of a carboxyl group in its molecular structure. The compound exhibits a pKa value of 3.8 [15] [17], which is typical for carboxylic acid functional groups. This pKa value indicates that the compound will exist predominantly in its ionized form under physiological pH conditions.

The pH of aqueous solutions varies depending on concentration. One percent aqueous solutions exhibit pH values between 6.0 and 8.0 [11], while more concentrated solutions (50 grams per liter) show pH values in the range of 5 to 7 [12]. This pH behavior is consistent with the compound's nature as the sodium salt of a weak acid.

The acid-base properties of sodium glycocholate hydrate are influenced by its glycine conjugation, which contributes to its overall ionic character and solubility characteristics. The compound functions as an anionic surfactant in aqueous solutions, with the carboxylate group providing the hydrophilic head group functionality.

| Property | Value | Source |

|---|---|---|

| pKa | 3.8 | ChemicalBook database |

| pH (1% aqueous solution) | 6.0-8.0 | Glentham Life Sciences |

| pH (50 g/L aqueous solution) | 5-7 | Fisher Scientific SDS |

| Acid/Base Character | Weak acid (carboxyl group) | Chemical structure analysis |

Crystal Structure and Polymorphism

Sodium glycocholate hydrate exists in crystalline form as evidenced by its description as a white to almost white powder to crystal [3] [6] [7]. The compound exhibits optical activity with a specific rotation of +26.0 to +31.0 degrees (c=1, water) at 20°C [2] [3] [6] [5], indicating the presence of chiral centers within the steroid backbone structure.

The hydration state of the compound is variable, represented by the formula C₂₆H₄₂NNaO₆·xH₂O, where x represents the variable number of water molecules [3] [6]. Commercial specifications typically indicate water content ranging from 2.5 to 8.0 percent [3] [6], reflecting the hygroscopic nature of the compound.

Polymorphism studies of sodium glycocholate hydrate are limited in the available literature. X-ray crystallographic studies have been conducted on related bile salt systems, with research indicating that helical models can be inferred from crystal structures for micellar aggregates [25]. However, extensive polymorphism characterization specifically for the hydrate form remains limited.

The crystal structure contributes to the compound's stability characteristics and solubility properties. The compound is noted to be sensitive to air and hygroscopic [16] [22], requiring appropriate storage conditions to maintain crystal structure integrity.

| Property | Value | Comments |

|---|---|---|

| Crystal Form | Crystalline powder | White to almost white powder to crystal |

| Polymorphism | Not extensively documented | Limited polymorphism studies available |

| Hydration State | Hydrate form (xH₂O) | Variable water content (2.5-8.0%) |

| Specific Rotation | +26.0 to +31.0° (c=1, H₂O) | Optically active compound |